![molecular formula C17H20N2O5S B13877080 2-[3-(Benzylsulfonylamino)-2-oxo-6-propylpyridin-1-yl]acetic acid](/img/structure/B13877080.png)
2-[3-(Benzylsulfonylamino)-2-oxo-6-propylpyridin-1-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Benzylsulfonylamino)-2-oxo-6-propylpyridin-1-yl]acetic acid is a complex organic compound with a unique structure that includes a benzylsulfonylamino group, a pyridinyl ring, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Benzylsulfonylamino)-2-oxo-6-propylpyridin-1-yl]acetic acid typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst. The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Benzylsulfonylamino)-2-oxo-6-propylpyridin-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
2-[3-(Benzylsulfonylamino)-2-oxo-6-propylpyridin-1-yl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(Benzylsulfonylamino)-2-oxo-6-propylpyridin-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfonylamino group may play a key role in binding to these targets, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(Benzylsulfonylamino)-2-oxo-6-methylpyridin-1-yl]acetic acid
- 2-[3-(Benzylsulfonylamino)-2-oxo-6-ethylpyridin-1-yl]acetic acid
Uniqueness
2-[3-(Benzylsulfonylamino)-2-oxo-6-propylpyridin-1-yl]acetic acid is unique due to its specific structural features, such as the propyl group on the pyridinyl ring. This structural variation can influence its reactivity and interactions with molecular targets, making it distinct from similar compounds.
Properties
Molecular Formula |
C17H20N2O5S |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-[3-(benzylsulfonylamino)-2-oxo-6-propylpyridin-1-yl]acetic acid |
InChI |
InChI=1S/C17H20N2O5S/c1-2-6-14-9-10-15(17(22)19(14)11-16(20)21)18-25(23,24)12-13-7-4-3-5-8-13/h3-5,7-10,18H,2,6,11-12H2,1H3,(H,20,21) |
InChI Key |
YXSQKXRRPRVBNR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C(=O)N1CC(=O)O)NS(=O)(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-[(2-hydroxyphenyl)methylamino]propyl]acetamide](/img/structure/B13876998.png)
![Tert-butyl 2-[cyclohexyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B13877002.png)
![4-[5-(methylamino)-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine](/img/structure/B13877016.png)
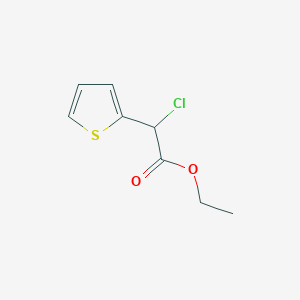
![4-chloro-N-[2-(diethylamino)ethyl]pyridine-2-carboxamide](/img/structure/B13877043.png)


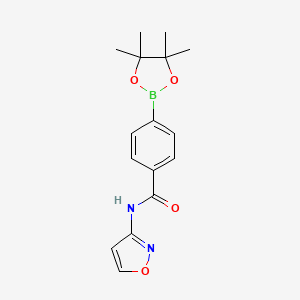
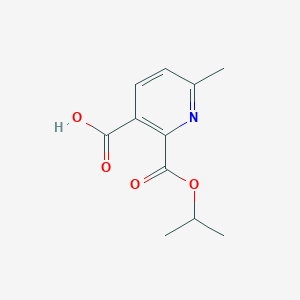
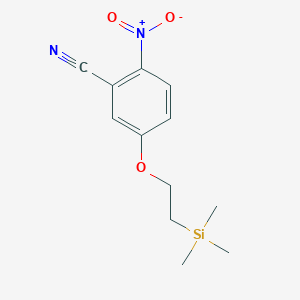

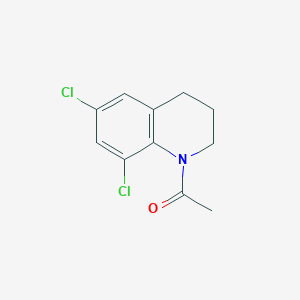
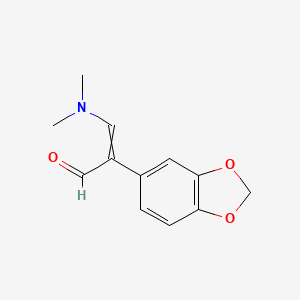
![4-[(4-Methylsulfanylphenyl)methoxy]benzene-1,2-diamine](/img/structure/B13877074.png)
